PFI-3 -

PFI-3

Catalog Number: EVT-1533759
CAS Number:
Molecular Formula: C19H19N3O2
Molecular Weight: 321.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PFI-3 is a potent and selective polybromo 1 and SMARCA4 inhibitor (Kd values are 48 and 89 nM respectively). PFI-3 also inhibits SMARCA2. PFI-3 displays 30-fold selectivity over other sub-family branches. PFI-3 accelerates FRAP recovery in cells at a concentration of 1 μM.
Overview

PFI-3 is a selective chemical probe that targets the bromodomains of the SMARCA2 and SMARCA4 proteins, which are part of the SWI/SNF chromatin remodeling complex. This compound is notable for its role in enhancing the sensitivity of glioblastoma cells to chemotherapy agents, particularly temozolomide. The compound was developed to provide insights into the biological functions of these bromodomains and their implications in cancer therapy.

Source

PFI-3 was synthesized through established chemical methods and has been characterized in various studies focusing on its interaction with the bromodomains of the SMARCA proteins. It has been utilized in research to explore its effects on glioblastoma cells and other cancer types, demonstrating its potential as a therapeutic agent.

Classification

PFI-3 is classified as a bromodomain inhibitor, specifically targeting the bromodomains associated with the SWI/SNF complex. This classification places it within a broader category of epigenetic modulators that influence gene expression by altering chromatin structure.

Synthesis Analysis

Methods

The synthesis of PFI-3 involves multi-step organic reactions, typically starting from commercially available precursors. The specific methods have been documented in various studies, indicating a reliance on traditional organic synthesis techniques such as coupling reactions and purification processes.

Technical Details

  1. Starting Materials: Commonly used reagents include amines and carboxylic acids that undergo condensation reactions.
  2. Purification: The final product is usually purified using high-performance liquid chromatography (HPLC) to achieve a purity level exceeding 98%.
  3. Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of PFI-3.
Molecular Structure Analysis

Structure

PFI-3 is characterized by its unique molecular structure, which includes specific functional groups that facilitate its binding to bromodomains. The compound's design allows it to mimic acetylated lysine residues, enabling it to compete effectively for binding sites on target proteins.

Data

  • Molecular Formula: C₁₅H₁₄N₂O₃
  • Molecular Weight: Approximately 270.28 g/mol
  • Structural Features: The compound contains aromatic rings and functional groups conducive to hydrogen bonding and π-π interactions with the target bromodomains.
Chemical Reactions Analysis

Reactions

PFI-3 primarily acts through competitive inhibition of bromodomain interactions with acetylated lysine residues on histones or other proteins. This action disrupts normal chromatin remodeling processes, leading to altered gene expression patterns associated with cancer progression.

Technical Details

  1. Binding Assays: Various assays, such as fluorescence polarization and thermal shift assays, are used to assess the binding affinity of PFI-3 for its targets.
  2. Cell-Based Studies: In vitro studies demonstrate how PFI-3 enhances the efficacy of chemotherapy agents by increasing DNA damage response in glioblastoma cells.
Mechanism of Action

Process

The mechanism by which PFI-3 exerts its effects involves several key steps:

  1. Binding: PFI-3 binds selectively to the bromodomains of SMARCA2 and SMARCA4.
  2. Inhibition: This binding inhibits the recruitment of transcriptional coactivators that are necessary for gene expression linked to cell survival and proliferation.
  3. Increased Sensitivity: By disrupting these processes, PFI-3 sensitizes cancer cells to DNA-damaging agents like temozolomide, thereby enhancing therapeutic efficacy.

Data

Research indicates that treatment with PFI-3 leads to increased levels of DNA damage markers in glioblastoma cells when combined with chemotherapy, suggesting a synergistic effect.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: PFI-3 is typically presented as a white to off-white powder.
  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

  • Stability: PFI-3 exhibits stability under standard laboratory conditions but should be stored in a cool, dry place away from light.
  • Reactivity: The compound's reactivity profile indicates it can undergo typical organic reactions relevant to small molecules.
Applications

PFI-3 has significant applications in scientific research, particularly in cancer biology:

  1. Cancer Therapy Research: It is used extensively in studies aimed at understanding the role of chromatin remodeling in cancer progression and treatment resistance.
  2. Drug Development: PFI-3 serves as a lead compound for developing next-generation bromodomain inhibitors that may offer improved therapeutic outcomes in glioblastoma and other malignancies.
  3. Biochemical Studies: Researchers utilize PFI-3 to explore epigenetic regulation mechanisms and their implications for gene expression modulation.
Chemical and Structural Characterization of PFI-3

Molecular Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Formula

PFI-3 is systematically named (2E)-1-(2-Hydroxyphenyl)-3-[(1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one [1] [6]. This IUPAC designation reflects its core structural features: a trans (E)-configured enone linker bridging a 2-hydroxyphenyl group and a chiral diazabicycloheptane moiety bearing a pyridyl substituent. The compound's absolute stereochemistry at the (1R,4R) positions of the bicyclic system is critical for its biological activity [3].

The molecular formula is C₁₉H₁₉N₃O₂, with a molecular weight of 321.37 g/mol [1] [4]. Its canonical SMILES representation is O=C(C1=CC=CC=C1O)/C=C/N2C[C@H]3C[C@@H]2N(C4=NC=CC=C4)C3, and the InChIKey identifier is INAICWLVUAKEPB-QSTFCLMHSA-N [3] [9]. These identifiers confirm the compound’s stereospecific E-configuration and chiral bicyclic scaffold, which collectively enable precise molecular recognition of bromodomains.

  • Table 1: Essential Physicochemical Properties of PFI-3
    PropertyValueMeasurement Conditions
    Molecular Weight321.37 g/mol-
    Hydrogen Bond Donors1Calculated
    Hydrogen Bond Acceptors4Calculated
    XLogP4.2Octanol-water partition coefficient [3]
    Topological Polar Surface Area56.67 ŲCalculated [3]
    Rotatable Bonds4Calculated [3]
    Lipinski Rule Violations0Suitable for drug-likeness [3]

Solubility Profiles and Stability Under Physiological Conditions

PFI-3 exhibits marked solubility in DMSO (up to 100 mM, 32.14 mg/mL), making it suitable for in vitro stock solutions. In contrast, it demonstrates limited solubility in aqueous buffers and ethanol (max 5 mM with warming) [1] [2] [6]. This profile necessitates formulation with cosolvents (e.g., PEG300 or cyclodextrins) for cellular or in vivo studies [4] [7].

Stability assessments reveal exceptional compound resilience:

  • >250-hour half-life in PBS (pH 7.4) at 20°C, indicating robustness during experimental handling [4] [9].
  • >7-day stability in aqueous solutions at 37°C, confirming suitability for prolonged cell culture treatments [4].Degradation occurs under strongly acidic/basic conditions or via photoisomerization of its enone linker, warranting storage at -20°C in desiccated, dark conditions [1] [4].

Synthesis and Optimization Pathways

Fragment-Based Drug Design Origins

PFI-3 emerged from a fragment-based drug discovery (FBDD) campaign targeting bromodomains. Initial screening identified a quinoline fragment with weak affinity (Kd ~200 µM) for the SMARCA4 bromodomain. X-ray crystallography revealed this fragment occupied the conserved acetyl-lysine binding pocket but lacked specificity [3] [4]. Structural elaboration focused on:

  • Incorporating a phenolic "headgroup" to form hydrogen bonds with Asp and Tyr residues in the SMARCA4 ZA-loop.
  • Adding an extended conjugated linker to access hydrophobic regions adjacent to the binding cavity.
  • Introducing a chiral diazabicycloheptane "tail" to exploit steric and electrostatic differences among bromodomain families [3] [4].

This strategy yielded early leads with 100-fold improved affinity, though selectivity remained suboptimal. A critical breakthrough was the discovery that the phenolic headgroup uniquely displaced structural water molecules typically retained by other bromodomain inhibitors, enabling unprecedented family VIII selectivity [4] [7].

Medicinal Chemistry Refinements for Selectivity

Lead optimization employed structure-activity relationship (SAR) studies guided by bromodomain profiling:

  • Modifying the phenolic group: Methylation reduced affinity 10-fold, confirming its role in displacing water networks and forming H-bonds with Asn154 (SMARCA4) [4] [7].
  • Optimizing the enone linker: Extension to an E-configured enone improved rigidity, positioning the aromatic systems for optimal π-stacking with Phe residues [3].
  • Tail-group engineering: The (1R,4R)-diazabicycloheptane configuration minimized off-target binding by sterically blocking access to non-VIII bromodomains [3] [4].

These refinements achieved >30-fold selectivity for SMARCA/PB1 bromodomains over other subfamilies. Key selectivity metrics included:

  • Kd of 48 nM for PBRM1 bromodomain 5 and 89 nM for SMARCA4 [1] [6].
  • Negligible binding to BRD4 (BD1) or CREBBP bromodomains at 10 µM [4] [7].
  • Table 2: Bromodomain Affinity Profile of Optimized PFI-3
    Bromodomain TargetKd (nM)Selectivity Fold vs. Closest Off-Target
    SMARCA455–89>30
    SMARCA2A110>20
    SMARCA2B72>25
    PBRM1 (PB1(5))48>30
    BRD4 (BD1)>10,000Reference
    CREBBP>10,000Reference
    [1] [4] [6]

The final molecule’s novelty lies in its water-displacing binding mechanism—unlike conventional acetyl-lysine mimetics—which underpins its unique selectivity among epigenetic probes [4] [7].

Properties

Product Name

PFI-3

Molecular Formula

C19H19N3O2

Molecular Weight

321.37

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.